molecular formula C18H18N2O4 B5648591 6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one

6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one

Cat. No. B5648591
M. Wt: 326.3 g/mol
InChI Key: JBRDFOQXJGZONQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves intricate organic reactions. For instance, Balogh et al. (2009) describe the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, showcasing the complexity and the steps required to obtain such compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant heterocyclic interest, particularly in the realm of naphthyridines. Guillon et al. (2017) provide insights into the structural characterization of a naphthyridinone derivative, elucidating its potential pharmaceutical interest and highlighting the importance of structural analysis in understanding the compound’s utility (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of naphthyridinone derivatives are diverse, with studies by Singh et al. (2003) investigating nitro and amino substitutions in the D-ring of naphthyridin-6-ones, affecting topoisomerase-I targeting activity and cytotoxicity, thereby demonstrating the compound's potential in biomedical applications (Singh, Ruchelman, Li, Liu, Liu, & LaVoie, 2003).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the compound's application and handling. The detailed structural analysis and physical properties of related compounds help in understanding the behavior of "6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one" under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for potential pharmaceutical applications and material science. The research by Oliveras et al. (2021) on naphthyridin-2(1H)-ones, for example, covers a wide range of synthetic methods and biomedical applications, underscoring the importance of chemical properties in the development of new drugs and materials (Oliveras, Puig de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2021).

properties

IUPAC Name

6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-15-6-3-7-16(23-2)17(15)24-12-11-20-10-8-14-13(18(20)21)5-4-9-19-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRDFOQXJGZONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN2C=CC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one

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